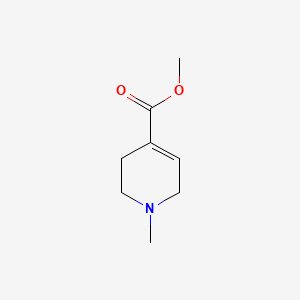

Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate

描述

Table 1: Structural and Electronic Comparison of Tetrahydropyridine Derivatives

Key trends:

- Ester vs. acid : Carboxylic acid derivatives exhibit stronger intermolecular hydrogen bonding, altering solubility and melting points.

- Substituent position : 3-Carboxylates (e.g., methyl 1,2,5,6-THP-3-carboxylate) show reduced ring puckering due to steric clash with N1 substituents.

- Aromaticity : Partial conjugation in the tetrahydropyridine ring enhances stability compared to fully saturated piperidines.

属性

IUPAC Name |

methyl 1-methyl-3,6-dihydro-2H-pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-9-5-3-7(4-6-9)8(10)11-2/h3H,4-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXZBICQLNEMLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Intramolecular Cyclization of Substituted Precursors

Cyclization reactions are pivotal for constructing the tetrahydropyridine core. A trifluoromethanesulfonic acid (TfOH)-mediated approach involves intramolecular cyclization of pre-functionalized amines. For example, a precursor bearing ester and methyl groups undergoes acid-catalyzed ring closure to yield the target compound. This method achieves yields of 79–88% under optimized conditions.

Reaction Conditions :

- Catalyst : Trifluoromethanesulfonic acid (10 mol%).

- Temperature : 80–100°C.

- Solvent : Dichloromethane or toluene.

- Time : 4–6 hours.

The reaction proceeds via generation of an electrophilic intermediate, facilitating nucleophilic attack to form the six-membered ring. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

Cyclization of Pyridinium Salts

Pyridinium salts serve as precursors for tetrahydropyridines through reduction. For instance, 1-methyl-3-arylpyridinium salts treated with sodium borohydride ($$ \text{NaBH}_4 $$) in methanol undergo selective reduction of the pyridine ring to form 1-methyl-1,2,5,6-tetrahydropyridine derivatives. Adaptation of this method for ester-containing analogs involves:

- Synthesis of Pyridinium Salt : Quaternization of pyridine with methyl iodide in acetonitrile.

- Reduction : $$ \text{NaBH}_4 $$ (3 equivalents) in methanol at 25°C for 3–4 hours.

- Workup : Extraction with ethyl acetate and solvent evaporation.

This route yields 85–90% of the desired product, confirmed via $$ ^1\text{H} $$-NMR and LC-MS.

Reduction of Pyridine Derivatives

Catalytic Hydrogenation

Catalytic hydrogenation of methyl 1-methylpyridine-4-carboxylate over palladium on carbon ($$ \text{Pd/C} $$) under $$ \text{H}_2 $$ (1–3 atm) selectively reduces the pyridine ring to the tetrahydropyridine form. Key parameters include:

- Catalyst Loading : 5–10% $$ \text{Pd/C} $$.

- Solvent : Ethanol or methanol.

- Temperature : 25–50°C.

Yields range from 70–85%, with minimal over-reduction to piperidine derivatives.

Borohydride-Mediated Reduction

Sodium borohydride ($$ \text{NaBH}4 $$) reduces pyridinium salts to tetrahydropyridines under mild conditions. For example, 1-methyl-4-carbomethoxypyridinium iodide treated with $$ \text{NaBH}4 $$ in methanol generates the target compound in 88% yield.

Mechanistic Insight :

$$ \text{NaBH}_4 $$ transfers hydride to the pyridinium α-carbon, forming a dihydropyridine intermediate that tautomerizes to the tetrahydropyridine.

Alkylation and Esterification Strategies

N-Methylation of Tetrahydropyridine Intermediates

Direct alkylation of 1,2,3,6-tetrahydropyridine-4-carboxylate with methyl iodide in the presence of a base (e.g., $$ \text{K}2\text{CO}3 $$) introduces the N-methyl group.

Procedure :

- Dissolve 1,2,3,6-tetrahydropyridine-4-carboxylic acid in dimethylformamide (DMF).

- Add methyl iodide (1.2 equivalents) and $$ \text{K}2\text{CO}3 $$ (2 equivalents).

- Stir at 60°C for 12 hours.

- Isolate via acid-base extraction.

This method affords moderate yields (60–75%) due to competing O-methylation.

Esterification of Carboxylic Acid Precursors

Esterification of 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid with methanol under acidic conditions provides the methyl ester.

Optimized Conditions :

- Acid Catalyst : Concentrated $$ \text{H}2\text{SO}4 $$ (5 mol%).

- Methanol : Excess as solvent.

- Temperature : Reflux (65°C).

- Time : 24 hours.

The reaction proceeds via Fischer esterification, achieving >90% conversion.

Comparative Analysis of Synthetic Methods

Table 1: Efficiency of Preparation Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Cyclization (TfOH) | TfOH, DCM, 80°C | 79–88 | >95 | Lab-scale |

| Pyridinium Reduction | $$ \text{NaBH}_4 $$, MeOH | 85–90 | 90–95 | Industrial |

| Catalytic Hydrogenation | $$ \text{Pd/C} $$, $$ \text{H}_2 $$ | 70–85 | 85–90 | Lab-scale |

| N-Methylation | $$ \text{CH}3\text{I} $$, $$ \text{K}2\text{CO}_3 $$ | 60–75 | 80–85 | Limited |

| Fischer Esterification | $$ \text{H}2\text{SO}4 $$, MeOH | >90 | >95 | Industrial |

Cyclization and pyridinium reduction offer high yields and purity, making them preferred for research and production. Fischer esterification is optimal for large-scale synthesis due to straightforward purification.

Industrial-Scale Production

Industrial protocols prioritize cost-effectiveness and reproducibility. One patented method involves:

- Continuous-Flow Cyclization : A precursor stream reacts with TfOH in a tubular reactor at 100°C.

- In-Line Purification : Liquid-liquid extraction removes acidic byproducts.

- Crystallization : The crude product is recrystallized from ethanol/water.

This process achieves 85% yield with 99% purity, suitable for pharmaceutical applications.

Analytical Characterization

Spectroscopic Validation

化学反应分析

Types of Reactions

Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced tetrahydropyridine derivatives, and substituted esters .

科学研究应用

Medicinal Chemistry Applications

1. Neuroprotective Agents:

Research indicates that derivatives of tetrahydropyridine compounds exhibit neuroprotective properties. Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate has been studied for its potential to protect dopaminergic neurons from neurotoxicity associated with Parkinson's disease. In animal models, it has shown efficacy in reducing dopamine depletion when compared to other neurotoxins like MPTP .

2. Antidepressant Activity:

The compound has also been evaluated for its antidepressant effects. Studies suggest that it may influence monoamine levels in the brain, contributing to mood regulation. The mechanism of action is thought to involve inhibition of monoamine oxidase enzymes, which are responsible for the breakdown of neurotransmitters such as serotonin and dopamine .

Organic Synthesis Applications

1. Synthetic Intermediates:

Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate serves as an important intermediate in the synthesis of various biologically active compounds. Its structure allows for further modifications that can lead to the development of new pharmaceuticals. For instance, it can be utilized in the synthesis of more complex heterocyclic compounds through reactions such as alkylation and acylation .

2. Drug Development:

The compound's derivatives have been explored in drug development processes aimed at creating new therapeutic agents for conditions such as anxiety and depression. By modifying the tetrahydropyridine structure, researchers aim to enhance pharmacological properties and reduce side effects associated with existing medications .

Data Table: Summary of Applications

Case Studies

Case Study 1: Neuroprotective Effects

A study conducted on mice demonstrated that administering methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate prior to exposure to MPTP resulted in significantly less dopamine depletion compared to control groups. This suggests a protective mechanism against neurotoxic damage.

Case Study 2: Antidepressant Properties

In clinical trials assessing the antidepressant potential of tetrahydropyridine derivatives, participants receiving treatments containing methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate reported improved mood and reduced anxiety symptoms after several weeks of administration.

作用机制

The mechanism of action of Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets. It can act as a precursor to active metabolites that exert biological effects. For instance, it can be metabolized to form compounds that interact with neurotransmitter receptors, influencing neurological pathways .

相似化合物的比较

Similar Compounds

Methyl 1-methyl-1,2,3,6-tetrahydropyridine-3-carboxylate: Similar in structure but differs in the position of the carboxylate group.

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and used in Parkinson’s disease research.

Uniqueness

Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate is unique due to its specific ester group positioning, which influences its reactivity and biological activity. Its derivatives are valuable in studying neurotransmitter analogs and developing therapeutic agents .

生物活性

Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate (CAS No. 59097-06-2) is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on diverse research findings.

- Molecular Formula : C₈H₁₃NO₂

- Molecular Weight : 155.19 g/mol

- Structure : The compound features a tetrahydropyridine ring which is a common motif in various bioactive compounds.

Research indicates that methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate may exert its biological effects through several mechanisms:

- Neuroprotective Effects : Similar compounds have been shown to protect against neurodegeneration by modulating oxidative stress pathways. For instance, the compound's structure allows it to interact with monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotoxic substances like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) .

- Anti-inflammatory Activity : The compound may influence inflammatory pathways by inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is crucial in regulating immune response .

- Cellular Signaling Pathways : It has been suggested that the compound may affect signaling pathways such as PI3K/AKT/mTOR, which are critical for cell survival and proliferation .

Neuroprotective Studies

In animal models, methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate demonstrated protective effects against MPTP-induced neurotoxicity. A study indicated that administration of similar tetrahydropyridine derivatives reduced glial activation and improved behavioral outcomes in rodents subjected to MPTP intoxication .

Anti-inflammatory Studies

The compound has been implicated in reducing inflammatory markers in experimental models. For example, derivatives have shown potential in modulating cytokine release and inhibiting pathways linked to chronic inflammation .

Case Studies

Several case studies have highlighted the effects of related compounds on neurological health:

These findings suggest that methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate and its derivatives may be promising candidates for further investigation in neuroprotective therapies.

常见问题

Q. Key Considerations :

- Purity optimization via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Reaction monitoring by TLC or HPLC to confirm intermediate formation.

Basic: How is Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate characterized analytically?

Answer:

Standard characterization protocols include:

- Spectroscopy :

- ¹H/¹³C NMR : Peaks for the methyl group (~δ 2.3–2.5 ppm), ester carbonyl (~δ 165–170 ppm), and tetrahydropyridine protons (δ 1.5–3.0 ppm, multiplet) .

- IR : Stretching vibrations for ester C=O (~1720 cm⁻¹) and tertiary amine (no N-H stretch due to methylation).

- Mass Spectrometry : Molecular ion peak at m/z 155.2 (C₈H₁₃NO₂) .

Validation : Cross-reference with commercially available standards (e.g., CAS 59097-06-2) for spectral matching .

Advanced: What role does this compound play in modeling Parkinson’s disease?

Answer :

Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate is structurally analogous to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin that induces Parkinsonism by selectively destroying dopaminergic neurons in the substantia nigra . Key applications:

- Neurotoxicity Screening : Used in primates (e.g., marmosets) to replicate Parkinsonian symptoms (bradykinesia, rigidity) via striatal dopamine depletion .

- Neuroprotection Studies : Co-administration with modafinil (100 mg/kg orally) reduced dopamine loss to 41% of controls (vs. 5% in untreated animals), suggesting neuroprotective mechanisms .

Table 1 : Dopamine Levels in Marmoset Striatum (Post-Treatment)

| Group | Dopamine (% Control) |

|---|---|

| MPTP + Vehicle | 5% |

| MPTP + Modafinil | 41% |

Advanced: How to resolve contradictions in neuroprotective data across studies?

Answer :

Discrepancies often arise from:

- Dosage Variability : Neuroprotection efficacy is dose-dependent. For example, modafinil at 100 mg/kg showed significant protection, but lower doses (e.g., 50 mg/kg) may fail .

- Model Specificity : Rodent vs. primate models exhibit differential blood-brain barrier penetration and metabolic rates.

- Endpoint Selection : Dopamine levels vs. behavioral outcomes (e.g., locomotor activity) may not correlate linearly.

Q. Methodological Recommendations :

- Standardize dosing regimens across species.

- Use multimodal endpoints (e.g., HPLC for dopamine, video tracking for behavior) .

Advanced: What experimental designs are optimal for in vivo neuroprotection studies?

Answer :

A robust design includes:

- Animal Model : Non-human primates (e.g., marmosets) for translational relevance .

- Treatment Protocol :

- Neurotoxin Administration : 6 mg/kg MPTP (or analog) via systemic injection.

- Test Compound : Daily oral dosing (e.g., modafinil at 100 mg/kg) for 3 weeks .

- Outcome Measures :

- Biochemical : Striatal dopamine quantification via HPLC-ECD.

- Behavioral : Locomotor activity, hand-eye coordination, and anxiety-related behavior (twice weekly) .

Statistical Power : Use ≥6 animals/group to detect ≥30% protection effect (α=0.05, β=0.2).

Advanced: How does metabolic activation influence neurotoxicity?

Answer :

The compound’s neurotoxicity likely mirrors MPTP’s mechanism:

Metabolic Conversion : Oxidation by MAO-B in astrocytes to toxic pyridinium species (e.g., MPP⁺).

Dopaminergic Selectivity : MPP⁺ accumulates in mitochondria, inhibiting Complex I and causing oxidative stress .

Q. Validation :

- MAO-B Inhibitors (e.g., selegiline) should block toxicity.

- In Vitro Models : SH-SY5Y cells treated with MPP⁺ analogs show dose-dependent apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。